4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride or boron tribromide, followed by the addition of an alkene to form the desired product. The reaction conditions often include the use of inert atmospheres and low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, the recycling of reagents and solvents is often implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides or other reduced boron species.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various organoboron compounds that are useful intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: This compound is employed in the development of boron-containing drugs and enzyme inhibitors.
Industry: It is used in the production of polymers, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial in the synthesis of complex organic molecules and the development of new materials .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the alkene substituent.
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C13H25BO2 |
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Molecular Weight |
224.15 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-7-8-9-11(2)10-14-15-12(3,4)13(5,6)16-14/h10H,7-9H2,1-6H3/b11-10+ |
InChI Key |
PLBJTSNWDNSNDA-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCCC |
Origin of Product |
United States |
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